molecular formula C13H19FN2O2 B1391924 N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide CAS No. 1228665-80-2

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide

Cat. No. B1391924
M. Wt: 254.3 g/mol
InChI Key: MUCBHENIVPFSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide (FHPPA) is a small molecule that is widely used in a variety of scientific research applications. FHPPA has been found to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Modifications

Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives explores the lithiation of N -(pyridin-3-ylmethyl)pivalamide, leading to the synthesis of various substituted derivatives. This study reveals the influence of different lithium reagents on the site and nature of lithiation, providing insights into the chemical behavior of related compounds (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Potential Pharmacological Applications

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor presents an interesting case where the modification of a compound with similar structural features resulted in potent antiproliferative activities and reduced toxicity. This study emphasizes the potential of chemical modifications in enhancing the efficacy and safety of pharmacologically relevant compounds (Wang et al., 2015).

Computational and Spectroscopic Analysis

Water mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide discusses the synthesis and characterization of compounds with a structural resemblance to N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide. This work showcases the importance of computational methods and spectroscopic techniques in elucidating the properties of novel compounds (Jayarajan et al., 2019).

properties

IUPAC Name

N-[5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)12(18)16-11-9(5-4-6-17)7-10(14)8-15-11/h7-8,17H,4-6H2,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCBHENIVPFSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 2
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 3
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 4
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 5
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 6
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.